molecular formula C15H16N4O2S B5878566 N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea

N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea

Cat. No. B5878566
M. Wt: 316.4 g/mol
InChI Key: QDGJIVPMCVFBGN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea, also known as DNTU, is a chemical compound that has been used in scientific research for several decades. DNTU is a member of the thiourea family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has been used in a wide range of scientific research applications. One of the earliest studies on N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea was conducted in the 1970s, where it was found to have anti-inflammatory and analgesic effects in animal models. Since then, N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells in vitro. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has been studied for its effects on the central nervous system, where it has been found to have neuroprotective and anti-seizure effects.

Mechanism of Action

The exact mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways. One study found that N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Another study found that N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea inhibits the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and growth. These findings suggest that N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea may have broad activity against a variety of diseases and conditions.
Biochemical and Physiological Effects
N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has been shown to have several biochemical and physiological effects in animal models. One study found that N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea reduces the levels of several inflammatory markers in the blood, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Another study found that N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea increases the levels of several antioxidant enzymes in the brain, including superoxide dismutase (SOD) and catalase. These findings suggest that N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea may have protective effects against inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has been extensively studied in animal models and has a well-established safety profile. However, one limitation is that N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea has not been extensively studied in human clinical trials, so its efficacy and safety in humans is not well-established.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea. One area of interest is its potential as an anti-cancer agent, as several studies have shown promising results in vitro. Another area of interest is its effects on the central nervous system, where it has shown potential as a neuroprotective and anti-seizure agent. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea in animal models and humans. Overall, N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-(dimethylamino)aniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea. Other methods involve the use of different starting materials and reaction conditions.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-18(2)13-8-6-11(7-9-13)16-15(22)17-12-4-3-5-14(10-12)19(20)21/h3-10H,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGJIVPMCVFBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)phenyl]-3-(3-nitrophenyl)thiourea

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